molecular formula C28H40O8 B12375215 Withanolide S

Withanolide S

Cat. No.: B12375215
M. Wt: 504.6 g/mol
InChI Key: PQZVBIJEPVKNOZ-PCLZMVHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Withanolide S involves multiple steps, including the formation of the steroidal backbone and the introduction of lactone rings. Key steps often include aldol reactions, oxidation, and cyclization reactions. Specific reagents and conditions vary, but common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Withania somnifera using solvents like methanol or ethanol. Advanced techniques such as cell suspension culture and hairy root culture have been employed to enhance the yield of withanolides .

Chemical Reactions Analysis

Types of Reactions: Withanolide S undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions include hydroxylated derivatives, lactones, and various substituted withanolides .

Scientific Research Applications

Withanolide S has a wide range of scientific research applications:

Mechanism of Action

Withanolide S exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Withanolide S is compared with other similar compounds such as:

This compound stands out due to its unique combination of anti-inflammatory, anti-cancer, and neuroprotective properties, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,17S)-5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H40O8/c1-15-13-21(36-22(31)16(15)2)25(5,32)28(35)12-11-26(33)18-14-20(30)27(34)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,30,32-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27-,28-/m0/s1

InChI Key

PQZVBIJEPVKNOZ-PCLZMVHQSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)C

Origin of Product

United States

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